1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
CAS No.: 879043-68-2
Cat. No.: VC7282553
Molecular Formula: C19H17Cl2NO4
Molecular Weight: 394.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879043-68-2 |
|---|---|
| Molecular Formula | C19H17Cl2NO4 |
| Molecular Weight | 394.25 |
| IUPAC Name | 1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
| Standard InChI | InChI=1S/C19H17Cl2NO4/c1-12(23)11-19(25)14-4-2-3-5-16(14)22(18(19)24)8-9-26-17-7-6-13(20)10-15(17)21/h2-7,10,25H,8-9,11H2,1H3 |
| Standard InChI Key | ZEVVYAAYRPFJAM-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=C(C=C(C=C3)Cl)Cl)O |
Introduction
Synthesis
The synthesis of 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one would likely involve multiple steps, starting from simpler precursors. A general approach might include:
-
Formation of the Indolinone Core: This could involve condensation reactions or cyclization of appropriate precursors.
-
Introduction of the 2,4-Dichlorophenoxy Group: Typically achieved through etherification reactions.
-
Introduction of the Hydroxy and 2-Oxopropyl Groups: These might be added through nucleophilic substitution or addition reactions.
Data Tables
Due to the limited availability of specific data on 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, the following table provides a general framework for what might be expected in terms of chemical properties and applications:
| Property/Application | Description |
|---|---|
| Chemical Structure | Complex indolinone derivative with a 2,4-dichlorophenoxy group. |
| Physical Properties | Melting point, solubility: Not available. |
| Chemical Properties | Stability and reactivity: Not well-documented. |
| Synthesis | Multi-step process likely involving etherification and nucleophilic substitution. |
| Applications | Potential biological activities (e.g., antimicrobial, anticancer), but not specifically studied. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume